Iodine pentafluoride
Description
Historical Perspectives on Iodine Pentafluoride Discovery and Early Investigations
The initial synthesis of this compound is credited to the French chemist Henri Moissan, who first prepared it in 1891 by burning solid iodine in fluorine gas. wikipedia.orgbionity.com This exothermic reaction remains a fundamental method for its production, albeit with refined conditions for better control and yield. wikipedia.org Early investigations into its properties revealed its vigorous reaction with water to form hydrofluoric acid and iodic acid. wikipedia.org
Prior to Moissan's direct synthesis, an earlier method reported in 1862 involved heating iodine with silver fluoride (B91410). uni-due.degoogle.com Over the years, alternative synthetic routes have been explored. In 1963, a method was reported for preparing this compound by fluorinating anhydrous iodine pentoxide with pure carbonyl fluoride at high temperatures. uni-due.de Another approach involves the reaction of sulfur tetrafluoride with inorganic compounds containing iodine and oxygen, such as iodine pentoxide or various iodates. uni-due.degoogle.com
The early 20th century saw further characterization of its reactivity. It was noted that elements like arsenic, antimony, and boron ignite upon contact with liquid IF5, while molybdenum and tungsten require heating to react. gla.ac.uk These early studies laid the groundwork for understanding the compound's potent fluorinating capabilities.
Contemporary Significance of this compound in Chemical Sciences
The modern utility of this compound is extensive, primarily revolving around its role as a fluorinating agent in both organic and inorganic synthesis. canyoncomponents.com Its ability to selectively introduce fluorine atoms into molecules has made it a valuable tool in various sectors.
In organic synthesis , IF5 is crucial for the creation of fluorinated compounds. ontosight.ai Fluorine substitution can significantly alter a molecule's properties, enhancing its stability, lipophilicity, and biological activity. smolecule.com This has profound implications in the pharmaceutical and agrochemical industries, where IF5 is used to synthesize novel drugs and more effective pesticides and herbicides. canyoncomponents.comverifiedmarketresearch.com A major application lies in telomerization processes, where it reacts with tetrafluoroethylene (B6358150) to produce fluorinated alkyl iodides, which are intermediates in the synthesis of perfluoro-organic compounds used for water and oil repellent emulsions and fire-extinguishing foams. solvay.comworldiodineassociation.com
In the realm of materials science , this compound is instrumental in the synthesis of advanced materials. smolecule.comverifiedmarketresearch.com It is used in the production of fluoropolymers, which are prized for their exceptional thermal and chemical resistance. smolecule.com These materials find applications in diverse areas, including coatings and membranes. smolecule.com
The electronics industry also benefits from the properties of IF5, particularly in semiconductor manufacturing for etching processes during microchip fabrication. ontosight.aiverifiedmarketresearch.com Furthermore, it serves as a solvent for handling metal fluorides. For instance, it is used in the reduction of osmium hexafluoride to osmium pentafluoride. wikipedia.org
Ongoing research continues to uncover new applications for this versatile compound. For example, its potential use in nuclear fuel reprocessing, specifically in the fluorination of plutonium dioxide, is being investigated. smolecule.com The compound is also used as an oxidizing agent in various industrial and laboratory settings. canyoncomponents.comnih.gov
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | IF5 |
| Molar Mass | 221.89 g/mol ontosight.ai |
| Appearance | Colorless to pale yellow liquid ontosight.aibionity.com |
| Density | 3.250 g/cm³ bionity.com |
| Melting Point | 9.43 °C bionity.com |
| Boiling Point | 97.85 °C ontosight.aibionity.com |
| Oxidation State of Iodine | +5 webelements.co.ukshef.ac.uk |
| Molecular Shape | Square-based pyramidal webelements.co.ukshef.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
pentafluoro-λ5-iodane | |
|---|---|---|
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InChI |
InChI=1S/F5I/c1-6(2,3,4)5 | |
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InChI Key |
PJIYEPACCBMRLZ-UHFFFAOYSA-N | |
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Canonical SMILES |
FI(F)(F)(F)F | |
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Molecular Formula |
F5I | |
| Record name | IODINE PENTAFLUORIDE | |
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| Record name | iodine pentafluoride | |
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DSSTOX Substance ID |
DTXSID2052524 | |
| Record name | Iodine pentafluoride | |
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Molecular Weight |
221.8965 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodine pentafluoride appears as a toxic colorless fuming liquid (m.p. 9 °C). Decomposed by water to iodine and hydrofluoric acid. Contact with organic materials may cause their ignition. Corrosive to metals and tissue. Prolonged exposure of the container to fire or heat may result in their violent rupturing and rocketing. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Liquid, Colorless fuming liquid (Melting Point = 48 degrees F); [CAMEO] | |
| Record name | IODINE PENTAFLUORIDE | |
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| Record name | Iodine fluoride (IF5) | |
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CAS No. |
7783-66-6 | |
| Record name | IODINE PENTAFLUORIDE | |
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| Record name | IODINE PENTAFLUORIDE | |
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Synthetic Methodologies and Preparative Routes for Iodine Pentafluoride
Direct Elemental Combination Approaches
The most established and industrially significant method for producing iodine pentafluoride is the direct reaction between elemental iodine (I₂) and fluorine (F₂). wikipedia.org This exothermic reaction is represented by the equation:
I₂ + 5F₂ → 2IF₅
First synthesized by Henri Moissan in 1891 by burning solid iodine in fluorine gas, this fundamental method remains in use, albeit with refined conditions to optimize yield and safety. wikipedia.org
Optimized Reaction Conditions for Iodine-Fluorine Synthesis
Effective synthesis of this compound requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts, particularly iodine heptafluoride (IF₇). google.comquora.com The reaction can proceed at room temperature, but is often heated to improve kinetics. quora.comgla.ac.uk
Key parameters for optimization include temperature, pressure, and reactant stoichiometry. The process often involves reacting gaseous fluorine with molten iodine. google.com In some commercial processes, a small amount of iodine is dissolved in liquid this compound and then brought into a fluorination chamber. chemdad.com This allows for a more controlled and milder reaction.
Table 1: Optimized Reaction Conditions for Direct Synthesis
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 120°C to 160°C | Ensures efficient reaction kinetics while minimizing the formation of iodine heptafluoride (IF₇), which is favored at temperatures above 250°C. google.comquora.com |
| Pressure | 195 to 630 kPa (28 to 91 psia) | Maintained at or above the vapor pressure of IF₅ to prevent product loss and further reduce IF₇ formation. google.com |
| Reactant State | Molten Iodine & Gaseous Fluorine | Using molten iodine provides a better heat transfer medium compared to solid iodine, preventing hot spots that can lead to poor temperature control and increased IF₇ production. google.com |
| Yield | ~98% (based on iodine) | High yields are achievable under optimized conditions. |
Engineering Considerations for High-Yield Production
For large-scale, high-yield production of this compound, several engineering challenges must be addressed, primarily due to the corrosive nature of the reactants and the exothermic reaction.
Reactors are typically constructed from materials resistant to fluorine and this compound, such as nickel or its alloys. slideshare.net The design must incorporate efficient heat transfer mechanisms, like cooling jackets, to manage the heat generated and prevent runaway reactions. google.com
Industrial processes may be continuous, where molten iodine is fed into the reactor and product IF₅ is continuously removed and purified via distillation. google.com One approach involves introducing fluorine gas into a space adjacent to a liquid phase of IF₅ containing dissolved iodine, which helps to control the reaction rate and mitigate hazards associated with local overheating. Introducing an inert gas, such as nitrogen, can also help maintain the desired pressure within the reaction system. google.com
Indirect Chemical Pathways for this compound Generation
Besides direct combination, this compound can be generated through various indirect chemical routes, which often involve the fluorination of iodine-containing compounds. These methods can be advantageous for laboratory-scale synthesis as they may avoid the direct handling of elemental fluorine. google.com
Synthesis from Iodine Pentoxide and Bromine Trifluoride
A notable laboratory-scale preparation involves the reaction of iodine pentoxide (I₂O₅) with liquid bromine trifluoride (BrF₃). osti.gov This method is convenient and can be performed in standard silica (B1680970) flasks, yielding nearly quantitative results with isolated pure IF₅ yields around 80%. osti.gov The reaction is:
6I₂O₅ + 20BrF₃ → 12IF₅ + 15O₂ + 20Br₂
The primary loss of product is due to some IF₅ dissolving in the bromine byproduct, which can be readily removed due to its volatility. osti.gov Chloryl fluoride (B91410) can also be used to fluorinate iodine pentoxide to produce this compound. wikipedia.org
Preparations Involving Sulfur Tetrafluoride and Iodine-Oxygen Compounds
Sulfur tetrafluoride (SF₄) serves as a versatile fluorinating agent for preparing this compound from inorganic compounds where iodine is bonded to oxygen. google.com The reaction with iodine pentoxide is a key example:
I₂O₅ + 5SF₄ → 2IF₅ + 5SOF₂ uni-due.de
This process can be conducted under substantially anhydrous conditions at temperatures ranging from 0°C to 300°C, with a preferred range of 50°C to 250°C. google.com The reaction can be performed in a batch process within a sealed vessel or in a continuous process where gaseous SF₄ is passed over the iodine compound. google.com Other iodine-oxygen compounds, such as iodates (e.g., potassium iodate (B108269), KIO₃), can also be used as starting materials. google.comuni-due.de
Table 2: Indirect Synthesis Routes for this compound
| Reactants | Products | Key Conditions |
|---|---|---|
| Iodine pentoxide (I₂O₅), Bromine trifluoride (BrF₃) | This compound (IF₅), Oxygen (O₂), Bromine (Br₂) | Liquid phase reaction, suitable for laboratory scale; yields around 80%. osti.gov |
| Iodine pentoxide (I₂O₅), Sulfur tetrafluoride (SF₄) | This compound (IF₅), Thionyl fluoride (SOF₂) | Anhydrous conditions; temperatures between 50°C and 250°C. google.comuni-due.de |
| Potassium iodate (KIO₃), Sulfur tetrafluoride (SF₄) | This compound (IF₅), Potassium hexafluoriodate (KIF₆) | Heated in a sealed bomb reactor across a temperature gradient up to 240°C. google.com |
Mechanistic Studies of Indirect Synthesis Reactions
The mechanisms underlying these indirect syntheses are complex and involve hypervalent iodine species. rsc.orgcardiff.ac.uk While detailed, universally accepted mechanisms are still a subject of research, it is understood that the fluorinating agents act as powerful electrophiles. diva-portal.org
In reactions involving sulfur tetrafluoride, it is proposed that SF₄ replaces oxygen atoms in the iodine-oxygen compound with fluorine. researchgate.net The reaction is believed to proceed through intermediate species, and the exact pathway can be influenced by the specific reactants and conditions. google.com
For fluorinations involving other interhalogens like bromine trifluoride, the reaction likely involves the formation of polyhalogen cations and anions as intermediates. osti.gov Mechanistic studies in hypervalent iodine chemistry often employ a combination of spectroscopic analysis, such as NMR, and computational methods like Density Functional Theory (DFT) to rationalize the observed outcomes and understand the transition states involved. diva-portal.org
Continuous and Intermittent Production Processes and Recovery Techniques
The industrial and laboratory-scale synthesis of this compound (IF₅) is dominated by the direct, highly exothermic reaction of elemental iodine (I₂) with fluorine gas (F₂). Methodologies have been developed to control this vigorous reaction, leading to both continuous and intermittent production processes. Subsequent purification is crucial to remove byproducts and unreacted starting materials.
Continuous Production Processes
Continuous processes for this compound production are designed for efficiency and safety on an industrial scale. A primary method involves the continuous reaction of elemental fluorine with a solution of iodine dissolved in an inert solvent, which is typically this compound itself. google.com This approach offers superior control over the reaction rate and heat generation compared to the direct fluorination of solid or molten iodine.
In a typical continuous setup, a solution of approximately 1-5% by weight of iodine in this compound is introduced into a reaction vessel. google.com Fluorine gas is then passed through this solution, often counter-currently, to facilitate efficient contact between the reactants. google.com The reaction temperature is maintained within a range of 15°C to 100°C. google.com One of the key advantages of this method is the ability to continuously withdraw the product while replenishing the iodine in the solvent. chemdad.comlookchem.com
A more advanced, two-stage continuous process has also been developed to ensure the complete utilization of reactants and achieve a high degree of product purity. google.com In this system, elemental fluorine is first reacted with iodine dissolved in this compound in a primary reaction zone. The resulting this compound is then passed to a second reaction zone where it contacts unreacted fluorine from the first stage, ensuring any remaining iodine is converted. google.com
Recent patented methods have focused on controlled gas-phase fluorination, where fluorine gas reacts with iodine that is dispersed or dissolved in liquid this compound. This technique helps to prevent localized overheating and sudden temperature increases, which can be hazardous. The introduction of iodine heptafluoride (IF₇) into the liquid phase has been found to accelerate the reaction, enhancing productivity.
Table 1: Parameters for Continuous Production of this compound
| Parameter | Value/Range | Process Details | Source(s) |
|---|---|---|---|
| Reactants | Elemental Fluorine (gas), Iodine (solid/dissolved) | Iodine is dissolved in liquid this compound. | google.com |
| Solvent | This compound | The product itself acts as the reaction medium. | google.com |
| Iodine Concentration | 1-5% by weight | In the this compound solvent. | google.com |
| Temperature | 15°C to 100°C | Controlled to manage the exothermic reaction. | google.com |
| Pressure | 160 kPa to 7,600 kPa | Maintained at or above the vapor pressure of IF₅. | |
| Fluorine Introduction | Fine bubbles, counter-current flow | To maximize reactant contact and heat dissipation. | google.com |
| Key Advantage | High yield and purity, efficient heat management | Allows for safe and large-scale production. | google.com |
Intermittent Production Processes
Intermittent, or batch, processes are also utilized for the production of this compound, particularly on a laboratory scale or for smaller production runs. The foundational method, first reported by Henri Moissan in 1891, involves the direct combustion of solid iodine in a stream of fluorine gas. wikipedia.orgbionity.com While historically significant, this method can be difficult to control due to the intense heat of reaction, which can lead to the vaporization of excess iodine and the formation of iodine heptafluoride (IF₇) if not carefully managed. google.com
A more controlled intermittent process involves the reaction of molten iodine with fluorine gas. In this setup, iodine is heated above its melting point (113°C), and fluorine gas is introduced. chemdad.comlookchem.com The temperature is carefully controlled, typically not exceeding 150°C, to minimize the formation of IF₇. chemdad.comlookchem.com The reaction proceeds until all the iodine is consumed.
Another laboratory-scale intermittent method involves the reaction of iodine pentoxide (I₂O₅) with bromine trifluoride (BrF₃). This reaction can be carried out in a silica flask and yields around 80% pure this compound. osti.gov
Table 2: Comparison of Intermittent Production Methods for this compound
| Method | Reactants | Conditions | Advantages | Limitations | Source(s) |
|---|---|---|---|---|---|
| Direct Fluorination of Solid Iodine | Solid Iodine, Fluorine Gas | Exothermic, requires cooling | Simple setup | Difficult to control heat, potential for IF₇ formation | google.comwikipedia.org |
| Direct Fluorination of Molten Iodine | Molten Iodine, Fluorine Gas | Temp: >113°C, <150°C | Better control than solid-phase reaction | Requires precise temperature control | chemdad.comlookchem.com |
| Reaction with Bromine Trifluoride | Iodine Pentoxide, Bromine Trifluoride | Liquid phase, silica flask | Suitable for lab scale, no special equipment | Lower yield (~80%), byproduct formation | osti.gov |
Recovery and Purification Techniques
Regardless of the production method, the resulting this compound requires purification to remove impurities such as unreacted iodine, hydrogen fluoride (HF), and potentially iodine heptafluoride.
A common purification technique is trap-to-trap distillation . chemdad.comlookchem.com This method is particularly effective for removing hydrogen fluoride, which is a common impurity. The crude this compound is passed over preheated sodium fluoride, which reacts with and traps the HF. chemdad.comlookchem.com
To remove unreacted iodine, the crude product can be treated with dry mercury . The mixture is agitated, and the mercury reacts with the iodine. Following this treatment, the purified this compound can be separated by vacuum distillation. chemdad.comlookchem.com
If further purification is required, for instance, to remove traces of fluorine or iodine heptafluoride, distillation can be employed. google.com The significant difference in boiling points between IF₅ (97.85°C) and IF₇ (sublimes at 4.77°C) allows for their separation.
In some applications, particularly in the semiconductor industry, iodine heptafluoride is used and can be converted to this compound for recovery. This is achieved by putting the IF₇-containing gas into contact with a material that can be fluorinated, thereby converting the IF₇ to IF₅. The resulting IF₅, having a much higher boiling point, can then be easily trapped by cooling. google.com
Table 3: Recovery and Purification Techniques for this compound
| Technique | Target Impurity | Reagent/Method | Process Description | Source(s) |
|---|---|---|---|---|
| Trap-to-Trap Distillation | Hydrogen Fluoride (HF) | Sodium Fluoride (NaF) | Crude IF₅ is passed over heated NaF to trap HF. | chemdad.comlookchem.com |
| Chemical Treatment | Iodine (I₂) | Mercury (Hg) | Crude IF₅ is mixed with mercury to react with and remove dissolved iodine. | chemdad.comlookchem.com |
| Distillation | Iodine Heptafluoride (IF₇), Fluorine (F₂) | Fractional Distillation | Separates components based on differences in boiling points. | google.com |
| Conversion and Cooling | Iodine Heptafluoride (IF₇) | Fluorinatable material, Cooling | IF₇ is converted to IF₅, which is then condensed and collected. | google.com |
Advanced Structural Characterization and Theoretical Bonding Analyses of Iodine Pentafluoride
Experimental Determination of Molecular Geometry and Stereochemistry
Experimental techniques provide the foundational data for understanding the three-dimensional arrangement of atoms in iodine pentafluoride. These methods have conclusively determined its geometry and the precise metrics of its bonds.
The molecular geometry of this compound is definitively characterized as a square pyramidal shape. britannica.comck12.orgensignchemistry.com This arrangement stems from the central iodine atom being surrounded by six electron domains: five bonding pairs connected to fluorine atoms and one non-bonding lone pair of electrons. ck12.orgquora.comquora.com According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these six electron domains arrange themselves in an octahedral geometry to minimize repulsion. ensignchemistry.comquora.com With five of these positions occupied by fluorine atoms and one by a lone pair, the resulting molecular shape is a pyramid with a square base. britannica.comck12.org The four fluorine atoms form the corners of the square base, while the fifth fluorine atom occupies the axial position, creating the pyramid's apex. The lone pair of electrons resides on the opposite side of the base, in the remaining axial position of the parent octahedral geometry. quora.com
Precise measurements reveal that the structure of IF₅ is not a perfect square pyramid but is distorted. quora.com This distortion is a direct consequence of the lone pair of electrons on the central iodine atom. quora.com The lone pair exerts a greater repulsive force than the bonding pairs, pushing the adjacent fluorine atoms away and compressing the bond angles. ensignchemistry.comquora.com
This leads to two distinct types of fluorine atoms and I-F bonds: one axial and four equatorial (or basal). The bond angle between the axial fluorine and the equatorial fluorine atoms (F-I-F) is experimentally measured to be approximately 81.9°, which is significantly less than the ideal 90° angle of a perfect octahedron. youtube.comtopblogtenz.com The repulsion from the lone pair also affects the bond lengths. The axial I-F bond is shorter, with a measured length of 184.4 pm, while the four equatorial I-F bonds are slightly longer at 186.9 pm. topblogtenz.com This difference in bond lengths is attributed to the complex repulsive forces within the molecule, where the lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions. topblogtenz.com
| Parameter | Value |
|---|---|
| Molecular Geometry | Square Pyramidal |
| Electron Domain Geometry | Octahedral |
| Axial-Equatorial Bond Angle (Faxial-I-Fequatorial) | 81.9° youtube.comtopblogtenz.com |
| Axial Bond Length (I-Faxial) | 184.4 pm topblogtenz.com |
| Equatorial Bond Length (I-Fequatorial) | 186.9 pm topblogtenz.com |
Elucidation of Square Pyramidal Arrangement
Quantum Chemical and Computational Investigations of Electronic Structure
To gain deeper insight beyond experimental measurements, quantum chemical computations are employed to model the electronic structure and bonding in this compound.
Modern computational chemistry utilizes sophisticated methods like Ab Initio and Density Functional Theory (DFT) to study molecules like IF₅. nih.govresearchgate.netrwth-aachen.de High-level Ab Initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], have been used to predict properties like atomization energies and heats of formation for a range of iodine fluorides, including IF₅. nih.govresearchgate.net DFT methods, which include electron correlation at a lower computational cost, are also widely applied to calculate the geometric structures, electronic properties, and vibrational spectra of such molecules. researchgate.net These computational approaches allow for a detailed analysis of the molecule's wave function, from which properties like atomic charges and orbital populations can be derived, providing a quantitative picture that complements experimental findings. rwth-aachen.de
This compound is classified as a hypervalent molecule because the central iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org The classical explanation involving the expansion of the valence shell through the participation of d-orbitals has been largely superseded by more modern bonding models. e-bookshelf.de The currently accepted model for explaining the bonding in many hypervalent compounds is the three-center-four-electron (3c-4e) bond, which is derived from molecular orbital theory. e-bookshelf.deresearchgate.net
In the case of IF₅, which has a pseudo-octahedral structure, the bonding can be described by a normal covalent bond to one ligand and two orthogonal, hypervalent 3c-4e bonds that accommodate the other four ligands. researchgate.net A 3c-4e bond involves the overlap of a p-orbital on the central atom (iodine) with orbitals from two ligands positioned collinearly. rsc.org This interaction forms three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. rsc.org The four electrons occupy the bonding and non-bonding orbitals, resulting in a bond order of approximately one-half for each central atom-ligand interaction within the 3c-4e system. rsc.org This model effectively describes the bonding without invoking d-orbitals and explains the characteristic longer and weaker nature of hypervalent bonds compared to standard two-center-two-electron covalent bonds. e-bookshelf.de
For molecules containing heavy elements like iodine, achieving high accuracy in electronic structure calculations requires the inclusion of relativistic effects. researchgate.net As the atomic number increases, the inner electrons move at speeds that are a significant fraction of the speed of light, leading to relativistic corrections that can alter the electronic structure and chemical properties. arxiv.org For iodine fluorides, computational studies aiming for near chemical accuracy (±1 kcal/mol) must add corrections for both scalar relativistic effects and first-order atomic spin-orbit effects to the calculated energies. nih.govresearchgate.net Scalar relativistic effects can cause a contraction of the core orbitals, which in turn affects the valence electrons and bonding. arxiv.org Spin-orbit coupling, which is the interaction between an electron's spin and its orbital angular momentum, also becomes significant for heavy atoms and can influence molecular geometries and energy levels. nih.govaps.org The inclusion of these effects is crucial for accurately predicting properties like heats of formation and for correctly modeling the steric activity of lone pairs in related species. nih.gov
Theoretical Examination of Hypervalent Bonding Principles
Crystalline Structure Analysis of this compound in the Solid State
The three-dimensional arrangement of this compound (IF₅) in the solid state has been elucidated through single-crystal X-ray diffraction studies. At a temperature of -80 °C, IF₅ crystallizes in the monoclinic system, belonging to the C2/c space group. nsf.govaps.orgnih.gov The structure is composed of discrete IF₅ molecules. aps.orgnih.gov
The geometry of the IF₅ molecule in the crystalline state is a distorted square pyramid, with the iodine atom at the apex. dtic.mil The iodine atom (I⁵⁺) is bonded to five fluoride (B91410) ions (F¹⁻). dtic.mil The bond lengths between the iodine and fluorine atoms are not all equivalent, with a reported spread of I-F bond distances ranging from 1.82 to 1.91 Å. dtic.mil One study specifies one shorter I-F bond of 1.85 Å and four longer bonds of 1.93 Å. aps.org This distortion from a perfect square pyramidal geometry is a key feature of its solid-state structure.
The unit cell of the crystal is defined by the following lattice parameters:
| Lattice Parameter | Value |
| a | 14.92 Å |
| b | 6.80 Å |
| c | 17.99 Å |
| α | 90.00° |
| β | 93.04° |
| γ | 90.00° |
| Volume | 1823.08 ų |
| Data sourced from the Materials Project, based on the work of Durbank and Jones (1974). nsf.govdtic.mil |
The atomic positions within the conventional unit cell further detail the arrangement of the atoms, highlighting the different crystallographic environments of the iodine and fluorine atoms.
| Wyckoff Symbol | Element | Fractional Coordinate (x) | Fractional Coordinate (y) | Fractional Coordinate (z) |
| 4e | I | 0 | 0.257071 | 1/4 |
| 4e | F | 0 | 0.012108 | 3/4 |
| 8f | I | 0.785276 | 0.683721 | 0.154461 |
| 8f | I | 0.894493 | 0.689004 | 0.446931 |
| 8f | F | 0.827467 | 0.523865 | 0.076577 |
| 8f | F | 0.714373 | 0.825854 | 0.081392 |
| 8f | F | 0.77245 | 0.896178 | 0.221714 |
| 8f | F | 0.893638 | 0.787211 | 0.80243 |
| 8f | F | 0.931201 | 0.785025 | 0.660146 |
| 8f | F | 0.940527 | 0.081945 | 0.911562 |
| Data sourced from the Materials Project. dtic.mil |
Research on Related Anionic Iodine Fluoride Species
The ability of this compound to act as a fluoride ion acceptor leads to the formation of various anionic species. The study of these anions provides deeper insight into the bonding capabilities and structural diversity of hypervalent iodine compounds.
A significant development in the chemistry of iodine fluorides was the synthesis of the pentagonal planar iodine(III) pentafluoride dianion, IF₅²⁻. This species is noteworthy as it represents a rare example of a pentagonal planar AX₅ system. The synthesis was achieved by reacting tetramethylammonium (B1211777) tetrafluoroiodate(III) (N(CH₃)₄IF₄) with tetramethylammonium fluoride (N(CH₃)₄F) in a acetonitrile (B52724) (CH₃CN) solution. researchgate.net
The resulting [N(CH₃)₄]₂IF₅ salt is a white solid that is stable at room temperature. dtic.mil Due to its low solubility in solvents like acetonitrile, characterization has primarily relied on vibrational spectroscopy. dtic.mil The structure of the IF₅²⁻ dianion was established through a combination of infrared and Raman spectroscopy, which were compared to the spectra of the isoelectronic xenon pentafluoride anion (XeF₅⁻). dtic.mil This spectroscopic analysis confirmed the pentagonal planar geometry of the IF₅²⁻ anion. dtic.mil
Theoretical studies have been conducted to explore the existence and stability of other, more highly charged anionic iodine fluoride species. Ab initio calculations have been performed to investigate the viability of the iodine(III) hexafluoride trianion, IF₆³⁻. dtic.mil
These computational assessments have revealed that the most probable geometries for the IF₆³⁻ trianion are vibrationally unstable. dtic.mil The calculations indicate that, rather than existing as a stable species, the IF₆³⁻ anion would spontaneously lose a fluoride ion (F⁻). dtic.mil This dissociation leads to the formation of either the more stable pentagonal planar IF₅²⁻ dianion or the square planar IF₄⁻ anion and two fluoride anions. researchgate.net This theoretical finding underscores the limits of fluoride coordination around a central iodine(III) atom and highlights the inherent instability of such a highly charged anionic species.
Reactivity Profiles and Mechanistic Insights into Iodine Pentafluoride Chemistry
Oxidative Reactivity and Mechanisms
Iodine pentafluoride is a powerful oxidizing agent, a characteristic that defines much of its reactivity. kiddle.co It can cause the ignition of organic materials upon contact and reacts vigorously with a variety of elements and compounds. chemdad.comnih.gov For instance, it causes incandescence when it comes into contact with elements such as boron, silicon, phosphorus, arsenic, antimony, molybdenum, and tungsten. chemdad.com Explosive reactions have been observed with compounds like tetraiodoethylene (B1221444) and diethylaminotrimethylsilane. chemdad.com
The oxidative power of IF₅ stems from the high oxidation state (+5) of the central iodine atom and the high electronegativity of the fluorine atoms. Its reactions often proceed via oxidative fluorination, where the substrate is both oxidized and fluorinated. The thermal stability of this compound is noteworthy; it only begins to decompose at temperatures exceeding 400 °C. chemdad.comsolvay.com While a strong oxidant, it is considered the least reactive of the halogen fluorides, allowing for its use as a milder and more selective fluorinating reagent in certain contexts. chemdad.com In some applications, its reactivity is moderated by forming complexes, such as the air-stable IF₅-pyridine-HF reagent, which acts as an oxidant in radical reactions. tcichemicals.com
Reactions with Inorganic Substrates and Interhalogen Compounds
This compound engages in a range of reactions with inorganic materials, including hydrolysis, conversion to other interhalogens, and acting as a specialized solvent.
IF₅ + 3 H₂O → HIO₃ + 5 HF wikipedia.orgsmolecule.com
The mechanism involves the nucleophilic attack of water molecules on the electron-deficient iodine center, followed by the elimination of hydrogen fluoride (B91410). This process repeats until all five fluorine atoms have been replaced by hydroxyl groups, which then rearrange to form the more stable iodic acid. The hydrolysis is fundamentally an equilibrium reaction. uni-due.de This is demonstrated by the reverse reaction, where iodine pentoxide (I₂O₅) can be treated with anhydrous hydrogen fluoride to produce this compound, highlighting the reversibility of the I-F and I-O bond formations. uni-due.de
This compound can be converted to the higher interhalogen fluoride, iodine heptafluoride (IF₇), through direct fluorination. wikipedia.org This reaction is the primary industrial method for synthesizing IF₇. studfile.netwikipedia.org
IF₅ + F₂ → IF₇ wikipedia.orgsmolecule.comstudfile.net
The process typically involves passing fluorine gas through liquid this compound at approximately 90°C, followed by heating the resulting vapors to around 270°C to ensure the reaction goes to completion. studfile.netwikipedia.org Patented industrial methods focus on carefully controlling reaction conditions to maximize the yield and selectivity for iodine heptafluoride, which can reach up to 99.8%. google.com
Beyond its role as a reactant, this compound is an effective solvent for specialized syntheses, particularly in handling metal fluorides. wikipedia.org Its high dielectric constant allows it to function as a good ionizing solvent, capable of self-ionization as shown below: gla.ac.uk
2IF₅ ⇌ IF₄⁺ + IF₆⁻ gla.ac.uk
This property is leveraged in reduction reactions of metal fluorides. A prominent example is the reduction of osmium hexafluoride to osmium pentafluoride, where IF₅ serves as the reaction medium. wikipedia.orgsmolecule.com
10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅ wikipedia.orgsmolecule.com
In this reaction, iodine acts as the reducing agent, and this compound provides a suitable, non-reactive environment for the transformation to occur. It is also used as an inert solvent for dissolving iodine in certain industrial processes for its own production. google.com
Conversion to Higher Interhalogen Fluorides (e.g., Iodine Heptafluoride)
Diverse Applications in Organic Fluorination Chemistry
This compound is a versatile fluorinating agent in organic chemistry, used to introduce fluorine atoms into a wide array of organic molecules. solvay.comsmolecule.comontosight.ai It is employed in the synthesis of fluoropolymers, fluorinated elastomers, and other specialty fluorine-containing compounds. ontosight.aiverifiedmarketresearch.com
Key organic transformations using IF₅ include:
Conversion of primary amines to nitriles : Primary amines react with IF₅, followed by hydrolysis, to yield nitriles. wikipedia.orglibretexts.org
Reaction with isothiocyanates : It reacts with both alkyl and aryl isothiocyanates to afford bis[alkyl(or aryl)trifluoromethylamino] sulfides. chemdad.comthieme-connect.de
Telomerization reactions : A major application is in telomerization processes with tetrafluoroethylene (B6358150) to produce fluorinated alkyl iodides, which are important intermediates. chemdad.comsolvay.com
To improve its handling characteristics, an air-stable solid reagent, IF₅-pyridine-HF, has been developed. While less reactive than pure IF₅, this complex is an effective reagent for specific transformations like the desulfurizing difluorination of dithioacetals. tcichemicals.com
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorination a critical strategy in drug discovery and development. This compound is a key reagent in this field, utilized in the synthesis of fluorinated organic compounds that serve as pharmaceutical intermediates. verifiedmarketresearch.com The growing demand in the pharmaceutical sector for novel therapeutics is a significant driver of the IF₅ market. verifiedmarketresearch.com Its application in pharmaceutical research and manufacturing is projected to expand as new fluorinated drugs and intermediates are developed. verifiedmarketresearch.com
Utility in Agrochemical Development
This compound (IF5) is a significant fluorinating agent in the synthesis of complex molecules, including those used in the agrochemical industry. verifiedmarketresearch.comverifiedmarketresearch.com The introduction of fluorine atoms into organic compounds can enhance the efficacy and stability of pesticides and herbicides. This makes IF5 a valuable tool for developing new and improved crop protection products. verifiedmarketresearch.com The demand for fluorinated compounds in agrochemicals is a key driver of the IF5 market. verifiedmarketresearch.comdatainsightsmarket.com
Stereoselective and Regioselective Fluorination Studies
This compound has been utilized in studies focusing on selective fluorination. Research has shown that IF5 can be used for the direct and regioselective fluorination of adamantanes. thieme-connect.com By controlling the reaction conditions, such as temperature and the amount of IF5 used, one or two fluorine atoms can be selectively introduced onto the tertiary carbons of adamantanes. thieme-connect.com For instance, the reaction of adamantane (B196018) with 0.8 equivalents of IF5 at 0 °C yields 1-fluoroadamantane (B1266609) selectively, while using three equivalents at 75 °C produces 1,3-difluoroadamantane. thieme-connect.com These reactions are believed to proceed through a carbocation intermediate formed by oxidation with IF5. thieme-connect.com
Furthermore, the IF5-pyridine-HF reagent, a stable derivative of IF5, has demonstrated regioselectivity in the iodofluorination of alkenes. tcichemicals.com In reactions with terminal alkenes, it leads to the anti-Markovnikov adduct, suggesting a radical mechanism. tcichemicals.com
| Reactant | Reagent | Conditions | Product | Selectivity |
| Adamantane | IF5 (0.8 equiv) | 0 °C | 1-Fluoroadamantane | 90% yield |
| Adamantane | IF5 (3 equiv) | 75 °C | 1,3-Difluoroadamantane | 75% yield |
| 1,3-Dimethyladamantane | IF5 | 10 °C | 1-Fluoro-3,5-dimethyladamantane | Selective |
| 1,3-Dimethyladamantane | IF5 | 80 °C | 1,3-Difluoro-5,7-dimethyladamantane | Selective |
| Terminal Alkene | IF5-pyridine-HF | - | anti-Markovnikov adduct | Selective |
Specific Mechanistic Pathways in Organic Reactions
This compound is an effective reagent for the introduction of fluorine atoms at the α-position of sulfur-containing compounds. tcichemicals.comtcichemicals.com This reaction is a key step in the synthesis of various fluorinated organic molecules. For example, when a sulfide (B99878) is treated with IF5, monofluorination occurs at the carbon adjacent to the sulfur atom. tcichemicals.comacs.org The IF5-pyridine-HF complex, a more stable and less reactive reagent, can also be used for this purpose, often resulting in monofluorination where IF5 alone might lead to polyfluorination. tcichemicals.comtcichemicals.com The reaction of benzylic sulfides bearing an electron-withdrawing group with IF5-pyridine-HF can lead to the formation of a gem-difluoride through fluorination at the α-position followed by substitution of the sulfur group. tcichemicals.com
This compound can facilitate the desulfurizing difluorination of benzyl (B1604629) sulfides, particularly those with an electron-withdrawing group, to produce gem-difluoro compounds in good yields. organic-chemistry.org This reaction pathway involves the replacement of a sulfur group and a hydrogen atom with two fluorine atoms. organic-chemistry.org The proposed mechanism involves an initial Pummerer-type fluorination, followed by a rapid desulfurizing fluorination step. organic-chemistry.org The presence of an aryl group is crucial for stabilizing the carbocation intermediate that facilitates the desulfurization process. organic-chemistry.org This method provides an efficient route to synthesize gem-difluoro compounds, which are valuable in medicinal and bioorganic chemistry. organic-chemistry.org
An unusual polyfluorination reaction occurs when aryl alkyl sulfides are treated with IF5, which involves the migration of the arylsulfanyl (ArS) group. tcichemicals.comacs.orgnih.gov For instance, the reaction of p-chlorophenyl ethyl sulfide with IF5 results in 1,2,2-trifluoroethyl sulfide. acs.org The proposed mechanism for this transformation begins with the monofluorination of the sulfide at the α-position. acs.org This is followed by the elimination of hydrogen fluoride (HF) to form an alkenyl sulfide intermediate. acs.org This intermediate then reacts with "IF," generated in situ, to form an adduct. acs.org The formation of an episulfonium ion, followed by the addition of a fluoride ion, leads to the migration of the sulfur group and results in a difluorinated sulfide. acs.org This sequence of fluorination, HF elimination, IF addition, and ArS migration can repeat until the sulfur group reaches the terminal carbon, leading to polyfluorinated products. acs.org
| Starting Material | Product | Number of Fluorine Atoms |
| p-Chlorophenyl ethyl sulfide | 1,2,2-Trifluoroethyl sulfide | 3 |
| p-Chlorophenyl isopropyl sulfide | 1,2,2-Trifluoropropyl sulfide | 3 |
This compound plays a crucial role in the industrial process of telomerization to produce fluorinated alkyl iodides. scientificupdate.comsolvay.com This process is fundamental for the synthesis of various fluoropolymers and other fluorinated materials. taylorandfrancis.com In a typical telomerization process, iodine (I2) and this compound (IF5) react with tetrafluoroethylene (TFE) to generate pentafluoroethyl iodide (C2F5I), which acts as a telogen. taylorandfrancis.comgoogle.com This telogen then undergoes an elongation reaction with more TFE to create longer-chain perfluoroalkyl iodides. taylorandfrancis.comgoogle.com This method is used industrially to produce key intermediates like pentafluoroiodoethane (B1347087) (CF3CF2I). scientificupdate.com The resulting fluorotelomers, which are fluorinated alkyl iodides with linear, even-numbered alkyl chains, are precursors to a wide range of products, including fluorotelomer alcohols and subsequently, fluoropolymers with water and oil repellent properties. solvay.comtaylorandfrancis.com
Desulfurizing Difluorination Reaction Pathways
Investigation of Adduct Formation and Complexation (e.g., with Nitrogen Oxides)
This compound (IF5) is a potent Lewis acid, readily forming adducts with a variety of Lewis bases. The investigation into its complexation behavior, particularly with nitrogen oxides, has revealed a rich and complex chemistry. These studies often employ techniques such as vibrational spectroscopy (Raman and infrared) and X-ray crystallography to elucidate the structures and bonding of the resulting complexes.
Research has shown that the reaction between this compound and dinitrogen tetroxide (N2O4) is temperature-dependent. At temperatures below 273 K, the reaction yields a stable, white, crystalline solid adduct with the composition IF5·N2O4. Spectroscopic analysis of this adduct suggests that it is best formulated as a salt-like structure, NO+IF5O−, indicating a transfer of an oxygen atom from the nitrogen tetroxide to the this compound.
Further investigations into the interaction of IF5 with other nitrogen-containing species have provided deeper insights. For instance, the reaction with nitrosyl fluoride (FNO) results in the formation of the adduct IF5·FNO. Similarly, the reaction with nitryl fluoride (FNO2) yields the complex NO2F·IF5. These reactions highlight the ability of this compound to accept electron density from the nitrogen-containing species.
The complexation is not limited to simple nitrogen oxides. The reaction of this compound with nitric acid (HNO3) has also been studied. This reaction leads to the formation of a complex that is believed to be NO2+[IF5(OH)]−. This demonstrates the versatility of IF5 in reacting with more complex nitrogen-containing compounds.
A summary of notable adducts formed between this compound and various Lewis bases, including nitrogen oxides, is presented in the table below.
| Lewis Base | Adduct Formula | Proposed Structure |
| Dinitrogen Tetroxide (N2O4) | IF5·N2O4 | NO+IF5O− |
| Nitrosyl Fluoride (FNO) | IF5·FNO | Not specified |
| Nitryl Fluoride (FNO2) | NO2F·IF5 | Not specified |
| Nitric Acid (HNO3) | Not specified | NO2+[IF5(OH)]− |
| Xenon Difluoride (XeF2) | IF5·XeF2 | [XeF]+[IF6]− |
| Cesium Fluoride (CsF) | CsF·IF5 | Cs+[IF6]− |
Catalytic Applications in Polymerization and Material Synthesis
The reactivity of this compound and its ability to act as a fluoride ion acceptor have led to its exploration in catalytic applications, particularly in the realm of polymerization and the synthesis of novel materials. Its role often involves initiating or facilitating reactions by forming highly reactive cationic species.
One of the significant catalytic applications of this compound is in the polymerization of various monomers. For example, it has been investigated as a catalyst for the polymerization of tetrahydrofuran (B95107) (THF). The mechanism is believed to involve the formation of a cationic species that initiates the ring-opening polymerization of THF. The efficiency of the polymerization can be influenced by factors such as the concentration of the catalyst and the reaction temperature.
Beyond polymerization, this compound has been employed in the synthesis of specialized materials. Its strong fluorinating and oxidizing properties are harnessed to modify existing materials or to build new molecular architectures. For instance, its reaction with graphite (B72142) has been studied to produce graphite intercalation compounds. These materials exhibit unique electronic properties and are of interest for applications in batteries and other electrochemical devices. The this compound intercalates into the graphite layers, altering the electronic structure and conductivity of the material.
The catalytic activity of this compound is often attributed to its ability to abstract a fluoride ion from a substrate or another reagent, thereby generating a highly electrophilic and reactive cation that can then drive the desired chemical transformation. This fundamental property makes it a valuable tool in the synthesis of complex molecules and advanced materials.
Advanced Spectroscopic and Analytical Characterization Techniques for Iodine Pentafluoride
Vibrational Spectroscopy (Raman and Infrared Spectroscopy)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a cornerstone for understanding the molecular structure of iodine pentafluoride. The molecule possesses a square pyramidal geometry, belonging to the C₄ᵥ point group. indigoinstruments.comslideshare.netuci.edu This symmetry dictates the number and activity of its fundamental vibrational modes. For a molecule with C₄ᵥ symmetry, group theory predicts nine fundamental vibrational frequencies. gla.ac.uk
Analysis of Fundamental Vibrational Modes
The vibrational spectra of IF₅ have been recorded in various states, including gas, liquid, and solid phases. aip.orgaip.org The assignments of these fundamental modes are based on the C₄ᵥ structure. aip.org Key research has focused on accurately assigning the observed bands in both Raman and IR spectra to their corresponding vibrational motions (stretches and bends) within the molecule. aip.orgaip.org
A notable feature in the vibrational spectrum of liquid IF₅ is the observation of a strong, polarized doublet around 700 cm⁻¹ in the Raman spectrum. aip.orgaip.org This has been attributed to Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band. aip.org Specifically, it is suggested to be a resonance between the ν₁ (A₁) symmetric I-F axial stretch and a ternary combination (2ν₉+ν₃). aip.org
The fundamental vibrational frequencies for this compound are summarized in the table below. These assignments are crucial for a complete understanding of the molecule's bonding and structure. aip.orgcapes.gov.br
Table 1: Fundamental Vibrational Frequencies of this compound (IF₅)
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description | Activity |
|---|---|---|---|---|
| ν₁ | A₁ | ~710 | Symmetric I-F (axial) stretch | Raman (polarized), IR |
| ν₂ | A₁ | ~605 | Symmetric I-F (equatorial) stretch | Raman (polarized), IR |
| ν₃ | A₁ | ~277 | Umbrella deformation | Raman (polarized), IR |
| ν₄ | B₁ | ~570 | Asymmetric I-F (equatorial) stretch | Raman (depolarized) |
| ν₅ | B₁ | ~257 | Asymmetric bend | Raman (depolarized) |
| ν₆ | B₂ | ~315 | In-plane wag | Raman (depolarized) |
| ν₇ | E | ~640 | Asymmetric I-F (equatorial) stretch | Raman (depolarized), IR |
| ν₈ | E | ~372 | Asymmetric bend | Raman (depolarized), IR |
| ν₉ | E | ~192 | Asymmetric bend | Raman (depolarized), IR |
Note: Frequencies are approximate and can vary based on the physical state (gas, liquid, solid) and solvent.
Identification of Reaction Intermediates and Decomposition Products
Vibrational spectroscopy is also a powerful tool for monitoring reactions involving IF₅ and identifying transient species or decomposition products. For instance, in reactions where IF₅ acts as a fluorinating agent, IR and Raman spectroscopy can detect the formation of byproducts. Hydrolysis of IF₅, for example, yields hydrofluoric acid (HF) and iodic acid (HIO₃), which have distinct vibrational signatures. wikipedia.org Similarly, the reaction of IF₅ with certain organic compounds can be monitored to understand the reaction pathways and identify intermediate complexes. gla.ac.ukresearchgate.net Raman spectroscopy has been used to identify hydrolysis products like HF and to study the composition of complex mixtures involving IF₅, such as adducts with alkali metal fluorides like CsF·3IF₅. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, provides invaluable insights into the electronic environment of the fluorine atoms in this compound.
¹⁹F NMR for Fluorine Environments and Spin-Spin Coupling Analysis
The C₄ᵥ square pyramidal structure of IF₅ features two distinct fluorine environments: one axial fluorine atom (Fₐ) and four equatorial fluorine atoms (Fₑ). chegg.com This leads to two distinct signals in the ¹⁹F NMR spectrum. askfilo.comuni-due.de
At low temperatures, where chemical exchange is slow, the spectrum reveals these two environments clearly. chegg.com The signal for the four equivalent equatorial fluorines is split into a doublet by coupling to the single axial fluorine. The signal for the axial fluorine is split into a quintet by coupling to the four equatorial fluorines. chegg.comaskfilo.combartleby.com The intensity ratio of the quintet to the doublet is 1:4, corresponding to the ratio of axial to equatorial fluorine atoms. The observation of a quintet with an intensity ratio of 1:4:6:4:1 for the axial fluorine confirms its coupling to four equivalent equatorial fluorines. bartleby.comox.ac.uk
The spin-spin coupling constant, ³J(Fₐ-Fₑ), which quantifies the interaction between the axial and equatorial fluorine nuclei, is a key parameter derived from the spectrum. libretexts.org In a dichloromethane (B109758) solution, the coupling constant ²J(F(ax),F(eq)) has been measured at 89.4 Hz. uni-due.de
Table 2: ¹⁹F NMR Spectroscopic Data for this compound (IF₅)
| Fluorine Environment | Multiplicity | Relative Intensity | Coupling Partner(s) |
|---|---|---|---|
| Axial (Fₐ) | Quintet | 1 | 4 Equatorial Fluorines (Fₑ) |
| Equatorial (Fₑ) | Doublet | 4 | 1 Axial Fluorine (Fₐ) |
At room temperature, fluorine exchange can occur, leading to a broadening of the signals. researchgate.net
Insights into Solute-Solvent Interactions and Molecular Dynamics in Solution
¹⁹F NMR is also employed to study the behavior of IF₅ in various solvents, revealing information about solute-solvent interactions and molecular dynamics. The chemical shifts and coupling constants can be sensitive to the solvent environment. For example, IF₅ has been used as a solvent itself to study other fluorine-containing compounds like iodine heptafluoride (IF₇) and iodine oxide pentafluoride (IOF₅). researchgate.netcdnsciencepub.com These studies show that IF₅ can influence the solute's molecular reorientation time, likely through weak solute-solvent interactions involving its lone pair of electrons. cdnsciencepub.com
Studies of IF₅ in acetonitrile (B52724) with diethylamine (B46881) and triethylamine (B128534) have shown that the amines can induce equivalence among the fluorine atoms, suggesting a dynamic interaction. The formation of adducts, such as IF₅·Amine, has also been observed. This demonstrates how ¹⁹F NMR can probe the Lewis acid character of IF₅ and its interactions with basic solvents.
Mass Spectrometric Techniques for Gas-Phase Studies and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for studying the gas-phase properties of volatile and reactive compounds like this compound. It provides information on the molecular weight and the fragmentation pattern upon ionization, which can help confirm the compound's identity and structure.
A mass spectrometric study of several corrosive oxidizers, including IF₅, was successfully conducted using a double-focusing mass spectrometer with a specialized monel-Teflon introduction system to handle its reactivity. dtic.mil The electron ionization (EI) mass spectrum of IF₅ shows a series of fragment ions. The molecular ion, IF₅⁺, is observed, confirming the molecular weight. The primary fragmentation pathway involves the sequential loss of fluorine atoms.
The major ions observed in the mass spectrum of this compound and their appearance energies are listed below.
Table 3: Gas-Phase Ion Energetics Data for this compound (IF₅)
| Ion | Appearance Energy (eV) | Precursor |
|---|---|---|
| IF₄⁺ | 13.6 ± 0.3 | IF₅ |
| IF₃⁺ | 11.5 ± 0.3 | IF₅ |
| IF₂⁺ | 15.1 ± 0.3 | IF₅ |
| IF⁺ | ~24 | IF₅ |
Data sourced from the NIST Chemistry WebBook, based on work by Irsa and Friedman (1958). nist.gov
This fragmentation pattern is characteristic of halogen fluorides and provides a clear fingerprint for the identification of IF₅ in the gas phase. nist.gov These studies are essential for purity analysis and for monitoring gas-phase reactions involving this compound.
X-ray Diffraction for Crystalline Structure Elucidation and Phase Transitions
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. slideshare.net When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which can be analyzed to determine properties such as lattice parameters and crystal structure. slideshare.net
For this compound (IF₅), single-crystal X-ray diffraction studies have been crucial in elucidating its precise molecular geometry and packing in the solid state. Early electron diffraction studies had erroneously suggested a trigonal-bipyramidal structure. aip.org However, more definitive X-ray diffraction analysis conducted at low temperatures (e.g., -80 °C) has confirmed that the this compound molecule adopts a square pyramidal geometry, belonging to the C₄ᵥ molecular symmetry group. aip.orgwebelements.co.uk In this structure, the central iodine atom is at the apex of the pyramid, bonded to five fluorine atoms. webelements.co.uk Four of the fluorine atoms form the square base, while one occupies the axial (apical) position. This arrangement is consistent with the VSEPR theory for an AX₅E₁ system, where there are five bonding pairs and one lone pair of electrons around the central iodine atom.
The detailed structural parameters, including bond lengths and angles, have been determined through these crystallographic studies. The I-F bond to the apical fluorine atom is typically shorter than the four I-F bonds to the basal fluorine atoms. The arrangement in the crystal lattice is such that intermolecular polar attractions are possible. acs.org
Investigations into the phase behavior of this compound have also been conducted. Cooling curve analysis of pure this compound did not reveal any solid-phase transitions. acs.org
Interactive Table: Crystallographic Data for this compound (IF₅)
| Parameter | Value | Reference |
| Molecular Geometry | Square Pyramidal | webelements.co.uk |
| Symmetry Group | C₄ᵥ | aip.org |
| Crystal System | Monoclinic | acs.org |
| I-F (apical) Bond Length | Data not specified in search results | |
| I-F (basal) Bond Length | Data not specified in search results | |
| F(apical)-I-F(basal) Angle | Data not specified in search results |
Calorimetric Studies for Thermodynamic Property Determination Relevant to Reaction Stability
Calorimetry is a key experimental technique used to measure the heat flow of chemical reactions or physical changes. For this compound, adiabatic calorimetry has been employed to measure its heat capacity from near absolute zero to above its boiling point (from 5 to 350 K). aip.orgaip.org These measurements are fundamental for deriving various thermodynamic properties that are critical for understanding the compound's stability and reactivity.
Detailed calorimetric studies have provided precise values for the enthalpy of fusion and vaporization. The enthalpy of fusion, measured at the triple point of 282.553 K, is 11,222 ± 11 J·mol⁻¹. aip.orgaip.org The enthalpy of vaporization at 330 K has been calculated to be 39,320 ± 200 J·mol⁻¹. aip.orgaip.org
The standard enthalpy of formation (ΔHf°) is a crucial indicator of a compound's thermodynamic stability relative to its constituent elements. For liquid this compound at 298.15 K, the standard enthalpy of formation has been determined through bomb calorimetry, measuring the energy of combustion of iodine in fluorine. lookchem.com The calculated value is -(210.81 ± 0.39) kcal/mol, which is equivalent to approximately -882.0 kJ/mol. lookchem.com Another revised calculation based on calorimetric data yielded a value of ΔHf° = -881.99 ± 1.34 kJ·mol⁻¹. aip.orgaip.org These large negative values indicate that the formation of this compound from elemental iodine and fluorine is a highly exothermic process and that the resulting molecule is thermodynamically stable.
The thermal stability of this compound is high; it only begins to decompose into iodine and fluorine at temperatures above 400 °C. chemdad.com This stability is consistent with the strong covalent bonds and the highly negative enthalpy of formation. The heat capacity (CP°) for the solid at 298.15 K has been determined to be 174.7 ± 0.17 J·K⁻¹·mol⁻¹. aip.orgaip.org This data, along with entropy values, is essential for calculating the Gibbs free energy of reactions involving IF₅, further predicting their spontaneity and equilibrium positions.
Interactive Table: Thermodynamic Properties of this compound (IF₅)
| Thermodynamic Property | Value | Conditions | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°), liquid | -881.99 ± 1.34 kJ·mol⁻¹ | 298.15 K | aip.orgaip.org |
| Standard Enthalpy of Formation (ΔHf°), liquid | -(210.81 ± 0.39) kcal·mol⁻¹ | 298.15 K | lookchem.com |
| Enthalpy of Fusion (ΔHfusion) | 11,222 ± 11 J·mol⁻¹ | 282.553 K (Triple Point) | aip.orgaip.org |
| Enthalpy of Vaporization (ΔHvap) | 39,320 ± 200 J·mol⁻¹ | 330 K | aip.orgaip.org |
| Heat Capacity (CP°), solid | 174.7 ± 0.17 J·K⁻¹·mol⁻¹ | 298.15 K | aip.orgaip.org |
| Triple Point Temperature | 282.553 ± 0.01 K | - | aip.orgaip.org |
Computational Chemistry and Theoretical Prediction in Iodine Pentafluoride Research
Quantum Mechanical Calculations for Reaction Pathways and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, are pivotal in mapping the potential energy surfaces of reactions involving iodine pentafluoride. These calculations allow for the elucidation of reaction pathways and the determination of their energetic profiles.
A significant area of computational research on this compound has been the investigation of its fluxional behavior, specifically the intramolecular exchange of its fluorine atoms. Unlike dissociative pathways, which involve bond breaking, fluxional processes like pseudorotation occur with much lower activation energies. researchgate.net
One such process in square pyramidal molecules like IF₅ is the "chimeric pseudorotation." acs.orgsmu.edu Computational studies have been employed to characterize the transition state for this nondissociative mechanism that interchanges the apical and four equatorial fluorine atoms. Using methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and DFT functionals like B3LYP, the transition state has been identified. For IF₅, the lowest energy transition state for this exchange is calculated to have a hemidirected geometry with Cₛ symmetry. researchgate.net The activation barriers for this process have been computationally determined, providing quantitative insight into the energetics of this dynamic process. researchgate.net
For instance, the activation barriers for the Cₛ transition state of the pseudorotation in IF₅ have been calculated using various levels of theory.
| Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|
| B3LYP/pVTZ | 4.5 |
| CCSD(T)/pVTZ | 4.2 |
This table presents the calculated activation energies for the chimeric pseudorotation of this compound via a Cₛ symmetry transition state. Data sourced from computational studies. researchgate.net
These calculations are fundamental in understanding the low-temperature NMR spectra of IF₅, where the fluxional process leads to the equivalence of all fluorine atoms on the NMR timescale. The ability to accurately compute these low energy barriers is a testament to the power of modern computational methods in describing subtle intramolecular dynamics. researchgate.net
Computational chemistry is frequently used to rationalize and predict the selectivity of chemical reactions. While enantioselective reactions involving the chiral this compound molecule itself are not common, studies on the regioselectivity of reactions where IF₅ or its derivatives are used as reagents are prevalent.
A notable example is the iodoazidation of alkenes, which can be performed using a complex of this compound, pyridine (B92270), and hydrogen fluoride (B91410) (IF₅-pyridine-HF) along with trimethylsilyl (B98337) azide. researchgate.net This reaction exhibits high regioselectivity, yielding anti-Markovnikov products. researchgate.netrsc.org The experimental outcomes suggest the involvement of radical species in the reaction mechanism. researchgate.net DFT calculations can support such a proposed radical mechanism by modeling the reaction pathway and comparing the activation energies for the formation of different regioisomers. By demonstrating a lower energy barrier for the pathway leading to the anti-Markovnikov product, computational studies can provide a theoretical basis for the observed selectivity.
Furthermore, the reactivity and selectivity of IF₅ can be tuned. The IF₅-pyridine-HF complex, for example, is found to be less reactive than pure IF₅. tcichemicals.com This difference in reactivity can lead to different chemoselectivity. For instance, in the fluorination of certain aryl alkyl sulfides, IF₅ can cause poly-fluorination, whereas the less reactive IF₅-pyridine-HF complex may result in monofluorination. tcichemicals.com Computational modeling can explain this by comparing the energetic profiles of the competing reaction pathways, revealing how the coordination of pyridine and HF to the iodine center modulates its electronic properties and, consequently, its reactivity and selectivity. Theoretical models like DFT are also employed more broadly to predict the regioselectivity of fluorination reactions by analyzing the frontier molecular orbitals (FMOs) of the substrates and reagents. numberanalytics.com
Transition State Characterization and Activation Energy Determination
Predictive Modeling of Spectroscopic Signatures
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is essential for their characterization. For this compound, theoretical calculations of its vibrational spectra (Infrared and Raman) have been performed and compared with experimental data.
The C₄ᵥ symmetry of the IF₅ molecule gives rise to 9 fundamental vibrational modes (3A₁ + 2B₁ + 1B₂ + 3E). High-level quantum chemical calculations can predict the frequencies of these modes with remarkable accuracy. Often, a scaling factor is applied to the calculated harmonic frequencies to better match the experimental fundamental frequencies, compensating for vibrational anharmonicity and limitations in the theoretical model. globalresearchonline.netnist.govnih.gov
The table below compares experimental vibrational frequencies of IF₅ with those calculated using various quantum mechanical methods.
| Vibrational Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (CCSD(T)) (cm⁻¹) | Calculated Frequency (B3LYP) (cm⁻¹) |
|---|---|---|---|---|---|
| ν₁ | A₁ | I-Fₐₓ Stretch | 710 | 712 | 695 |
| ν₂ | A₁ | I-Fₑq Symmetric Stretch | 605 | 608 | 591 |
| ν₃ | A₁ | Fₑq Umbrella Bend | 318 | 315 | 308 |
| ν₄ | B₁ | I-Fₑq Asymmetric Stretch | 635 | 640 | 622 |
| ν₅ | B₁ | Fₑq-I-Fₐₓ Bend | 275 | 273 | 265 |
| ν₆ | B₂ | Fₑq In-plane Bend | 370 | 375 | 364 |
| ν₇ | E | I-Fₑq Asymmetric Stretch | 643 | 648 | 630 |
| ν₈ | E | Fₑq-I-Fₐₓ Bend | 300 | 298 | 290 |
| ν₉ | E | Fₑq Out-of-plane Bend | 257 | 255 | 248 |
This table provides a comparison of experimental and calculated vibrational frequencies for this compound. Experimental data is from established spectroscopic studies, while calculated values are from high-level quantum chemical models. Such comparisons validate the accuracy of the theoretical approaches. globalresearchonline.netresearchgate.netresearchgate.net
The excellent agreement between the scaled theoretical frequencies and the experimental values confirms the C₄ᵥ square pyramidal geometry and validates the computational models used. These predictive capabilities are not limited to the parent molecule; they can be extended to reaction intermediates and products containing the IF₅ moiety, aiding in their identification in complex reaction mixtures. acs.org
Advanced Computational Approaches for Hypervalent Iodine Systems
The study of hypervalent iodine compounds, including IF₅, often requires sophisticated computational methods that go beyond standard DFT calculations to accurately capture the complex electronic structures and weak interactions involved.
Coupled Cluster (CC) Methods: For high accuracy in energetics, coupled-cluster theory, especially CCSD(T), is often considered the "gold standard." wavefun.com This method has been applied to predict the atomization energies and heats of formation for a series of iodine fluorides, including IF₅, with near chemical accuracy (±1 kcal/mol). researchgate.net Achieving this level of accuracy often requires extrapolation to the complete basis set (CBS) limit and including corrections for core-valence, scalar relativistic, and atomic spin-orbit effects. researchgate.net
Domain-based Local Pair Natural Orbital (DLPNO) Methods: While CCSD(T) is highly accurate, its computational cost scales steeply with system size. The DLPNO-CCSD(T) method is a more recent development that significantly reduces this cost by using localized orbitals, making high-accuracy calculations feasible for much larger molecular systems. researchgate.netnih.govresearchgate.net This approach has been successfully applied to study reaction barriers and other properties in hypervalent iodine chemistry, providing results close to the canonical CCSD(T) method at a fraction of the computational expense. researchgate.netacs.org
Specialized Applications and Emerging Research Trends in Materials Science and Industrial Chemistry
Precision Etching in Semiconductor Manufacturing
In the highly demanding electronics sector, iodine pentafluoride plays a role in the fabrication of microelectronics. verifiedmarketresearch.com It is employed in plasma etching processes, a critical step for selectively removing materials to create the intricate and precise patterns required on semiconductor wafers for advanced chip designs. inhancetechnologies.com The use of fluorinated gases like IF₅ is essential for achieving the very fine features that characterize high-performance electronic devices. inhancetechnologies.com Beyond etching, IF₅ is also used in cleaning chemical vapor deposition (CVD) chambers between wafer processing steps. inhancetechnologies.com
The development of etchants for semiconductor manufacturing is a continuous process aimed at achieving higher precision, faster etch rates, and compatibility with photolithographic masks. This compound is one of the interhalogen compounds, alongside others like bromine pentafluoride (BrF₅) and chlorine trifluoride (ClF₃), investigated for etching applications. uit.no IF₅-based etchants are valued in plasma etching for their ability to generate fluorine radicals that chemically react with the substrate material, forming volatile byproducts that can be easily removed. inhancetechnologies.com This chemical process allows for controlled material removal without the physical damage associated with mechanical methods. precisionmicro.com
The selection of an etchant depends on the specific material being etched and the desired outcome. While many etchants are acid-based, such as those using hydrofluoric acid or nitric acid, IF₅ offers different reactivity and selectivity. precisionmicro.commetallographic.comnumberanalytics.com Research focuses on optimizing gas mixtures and plasma conditions to fine-tune the etching process, minimizing undercutting and ensuring the integrity of the final device architecture. transene.com
Table 1: Comparison of Selected Etching Agents in Semiconductor Processing
| Etchant/Precursor | Chemical Formula | Typical Application | Key Characteristics |
| This compound | IF₅ | Plasma etching, CVD chamber cleaning inhancetechnologies.com | Fluorinating agent used to create precise patterns and clean equipment. inhancetechnologies.com |
| Chlorine Trifluoride | ClF₃ | CVD chamber cleaning inhancetechnologies.com | Highly reactive gas for removing silicon deposits. |
| Tungsten Hexafluoride | WF₆ | Chemical Vapor Deposition (CVD) inhancetechnologies.com | Precursor for depositing tungsten films, valued for low resistivity. inhancetechnologies.com |
| Ferric Chloride | FeCl₃ | Wet etching of metals precisionmicro.com | Common, recyclable etchant for various metals. precisionmicro.com |
| Potassium Hydroxide | KOH | Anisotropic wet etching of silicon numberanalytics.com | Creates specific crystallographic planes in silicon wafers. numberanalytics.com |
Synthesis and Characterization of Fluoropolymers and Fluororesins
This compound is a key reagent in the synthesis of advanced fluorinated materials, including fluoropolymers and fluororesins. verifiedmarketresearch.comontosight.ai These materials are sought after for their exceptional chemical resistance, thermal stability, low friction coefficients, and electrical insulating properties. smolecule.com
A primary application of IF₅ in this area is in telomerization processes. solvay.com Specifically, it is reacted with tetrafluoroethylene (B6358150) (TFE) to produce linear, even-numbered fluorinated alkyl iodides. solvay.com These resulting molecules, known as fluorotelomers, serve as essential building blocks for a wide range of fluorinated products, such as fluorosurfactants and oil- and water-repellent textile treatment agents. foremost-chem.comsolvay.com The unique properties of IF₅ allow for controlled fluorine introduction, enabling the creation of polymers with tailored characteristics for specialized applications, from high-performance coatings and membranes to components in lithium-ion batteries. smolecule.comforemost-chem.com
Integration into Specialty Chemical Synthesis and R&D
As a powerful and selective fluorinating agent, this compound is integral to research and development (R&D) and the production of specialty chemicals. verifiedmarketresearch.comcanyoncomponents.com Its ability to introduce fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, leading to enhanced stability, reactivity, and biological activity. smolecule.com This makes it a valuable tool in the synthesis of novel pharmaceuticals and agrochemicals. canyoncomponents.com
In organic synthesis, IF₅ can convert primary amines into nitriles after hydrolysis. wikipedia.org It is also used to prepare various inorganic fluorides, which have applications in fields like solid-state physics and nuclear chemistry. smolecule.com Although its high reactivity requires careful handling, IF₅ is considered a milder and more selective fluorinating agent compared to other interhalogen compounds, which allows for more controlled reactions in complex syntheses. chemdad.com Its use as both a reagent and a solvent for certain reactions further distinguishes its utility in the chemical industry. wikipedia.orgsmolecule.com
Potential in Advanced Battery Technologies (e.g., Non-Aqueous Systems)
Emerging research is exploring the potential of iodine compounds in advanced energy storage systems. While aqueous (water-based) batteries face limitations due to the electrolysis of water, non-aqueous systems allow for the use of high-energy-density electrode materials like lithium. nasa.govriken.jp The development of stable non-aqueous electrolytes is a critical challenge in this field. researchgate.netoaepublish.com
This compound has been identified as a compound of interest for non-aqueous electrolytes due to its exceptionally high dielectric constant (97.6), a property that is crucial for dissolving ionic salts to ensure charge transport within a battery cell. nasa.gov An investigation by NASA screened various inorganic compounds for their potential as electrolytic solvents, and IF₅ stood out for this key characteristic. nasa.gov While much of the current research on iodine-based batteries focuses on using iodide ions in the cathode, the unique properties of inorganic fluoride (B91410) solvents like IF₅ suggest a potential role in future non-aqueous battery designs. riken.jpgoogle.combioengineer.orgrsc.org The goal is to develop safer, more stable, and higher-capacity energy storage solutions for applications ranging from electric vehicles to aerospace. evengineeringonline.com
Table 2: Dielectric Constants of Selected Non-Aqueous Solvents
| Compound | Chemical Formula | Dielectric Constant |
| This compound | IF₅ | 97.6 nasa.gov |
| Hydrazine | N₂H₄ | 52.9 nasa.gov |
| Selenium Oxychloride | SeOCl₂ | 46.5 nasa.gov |
| Bromine Trifluoride | BrF₃ | 42.6 nasa.gov |
| Bromine Pentafluoride | BrF₅ | 40.2 nasa.gov |
| Arsenic Trifluoride | AsF₃ | 17.5 nasa.gov |
| Phosphorus Oxychloride | POCl₃ | 13.8 nasa.gov |
| Arsenic Trichloride | AsCl₃ | 12.5 nasa.gov |
| Thionyl Chloride | SOCl₂ | 11.5 nasa.gov |
| Sulfuryl Chloride | SO₂Cl₂ | 10.8 nasa.gov |
Environmental Impact and Safety Protocols in Iodine Pentafluoride Research Environments
Comprehensive Risk Assessment and Hazard Management
A thorough risk assessment is the cornerstone of safely handling iodine pentafluoride. This involves identifying all potential hazards, evaluating the risks, and implementing control measures.
Mitigation Strategies for Corrosivity and High Reactivity
This compound's high reactivity and corrosive properties present significant challenges. noaa.gov It reacts violently with water, organic materials, and many metals. noaa.govsmolecule.com
Key Mitigation Strategies:
Material Compatibility: Storage and reaction vessels must be constructed from compatible materials. While it attacks glass, certain metals and specialized polymers may be suitable. noaa.gov
Inert Atmosphere: Handling this compound in a dry, inert atmosphere, such as nitrogen or argon, is crucial to prevent violent reactions with atmospheric moisture.
Controlled Environment: Operations should be enclosed, and local exhaust ventilation must be used at the site of chemical release to minimize exposure. nj.gov
Exclusion of Incompatible Substances: Strict protocols must be in place to prevent contact with incompatible materials. These include benzene, dimethyl sulfoxide, potassium, and sodium, with which it can react explosively. noaa.govnj.gov
Management of Hazardous Byproducts, Particularly Hydrofluoric Acid
The reaction of this compound with water is vigorous and produces hazardous byproducts, most notably hydrofluoric acid (HF) and iodic acid. noaa.gov A release of this compound can result in a toxic cloud of hydrogen fluoride (B91410) and hydrogen iodide vapors. developpement-durable.gouv.fr
Management of Hydrofluoric Acid:
Containment: In case of a spill, the area should be isolated. nih.gov Small spills can be covered with dry, non-combustible materials like sand or earth. noaa.govnih.gov Water should not be used on the spill itself as it will exacerbate the formation of hydrofluoric acid. noaa.govnj.gov
Neutralization: Specialized spill kits for hydrofluoric acid, which often contain calcium gluconate or other neutralizing agents, should be readily available. nih.govrch.org.au Silicon-based absorbents are unsuitable as they react with HF to produce toxic silicon tetrafluoride gas. harvard.edu
Ventilation: Adequate ventilation is essential to control the spread of HF vapors. chemicalbook.com
Occupational Health and Safety Procedures in Laboratory Settings
Strict adherence to occupational health and safety procedures is paramount to protect laboratory personnel from the severe health effects of this compound exposure.
Personal Protective Equipment (PPE) Selection and Usage
The selection and correct use of appropriate PPE are critical when working with this compound. nj.gov
| PPE Component | Specification and Use |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required where overexposure is possible. nj.gov For firefighting, a self-contained breathing apparatus (SCBA) is necessary. chemicalbook.com |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes and fumes. nj.gov |
| Hand Protection | Chemical-resistant gloves must be worn. The specific glove material should be recommended by the safety equipment supplier for this compound. nj.gov Gloves must be inspected before each use. chemicalbook.com |
| Body Protection | A laboratory coat, acid-resistant apron, and impervious clothing are required. harvard.educhemicalbook.com All protective clothing should be clean and put on before work begins. nj.gov |
Emergency Response and First Aid Protocols for Exposure
Immediate and appropriate first aid is crucial in the event of this compound exposure to minimize injury. Effects of exposure may be delayed. nih.gov
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. chemicalbook.com If breathing is difficult, administer oxygen. nih.gov If breathing has stopped, provide artificial respiration using a proper respiratory medical device; mouth-to-mouth resuscitation should be avoided. nih.gov Seek immediate medical attention. chemicalbook.com |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 20 minutes. nih.gov Remove all contaminated clothing. nih.gov Application of a 2.5% calcium gluconate gel to the affected area is a specific treatment for hydrofluoric acid burns that result from contact. nih.govrch.org.au |
| Eye Contact | Immediately flush the eyes with running water for at least 20 minutes, removing contact lenses if present and easy to do. chemicalbook.com Seek immediate medical attention. chemicalbook.com |
| Ingestion | Do NOT induce vomiting. chemicalbook.com Rinse the mouth with water. chemicalbook.com Never give anything by mouth to an unconscious person. chemicalbook.com Seek immediate medical attention. nih.gov |
Emergency showers and eyewash stations must be readily accessible in the immediate work area. nj.gov
Responsible Waste Management and Environmental Disposal Methodologies
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local and national environmental regulations. nj.gov
Disposal Procedures:
Containment: All waste containing this compound should be collected in suitable, closed, and properly labeled containers. chemicalbook.com
Treatment: Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing to neutralize harmful decomposition products. chemicalbook.com
Spill Residue: Spilled material should be collected and placed in sealed containers for disposal. nj.gov The spill area should be ventilated and washed after cleanup is complete. nj.gov
Environmental Protection: Under no circumstances should this compound or its waste be discharged into sewers or the environment. chemicalbook.com Runoff from fire control or dilution water may cause environmental contamination. nih.gov
Regulatory Compliance and Ethical Considerations in Fluorine Chemistry Research
The handling and research of highly reactive compounds like this compound are governed by stringent regulatory frameworks and ethical obligations to ensure the safety of researchers, the public, and the environment.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) oversee the use of fluorinated compounds. numberanalytics.com In the United States, the Toxic Substances Control Act (TSCA) requires the EPA to be notified of and to assess the risks associated with new and existing chemical substances. numberanalytics.com Similarly, the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation mandates the registration and evaluation of chemical substances to ensure their safe use. numberanalytics.com International agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs) also play a role in regulating certain fluorinated compounds due to their potential environmental persistence. numberanalytics.com
Compliance with these regulations necessitates a comprehensive approach within research environments. numberanalytics.com This includes:
Staying Informed: Regularly updating knowledge of relevant national and international regulations. numberanalytics.com
Risk Assessments: Conducting thorough risk assessments for all experimental procedures involving this compound and its derivatives. numberanalytics.com
Safe Handling Protocols: Developing and strictly enforcing protocols for the safe handling, storage, and disposal of these hazardous materials. numberanalytics.com
Personnel Training: Providing comprehensive training for all personnel on safe handling practices and emergency procedures. numberanalytics.comnj.gov
Ethical considerations in fluorine chemistry research extend beyond regulatory compliance. verifiedmarketresearch.com There is a fundamental responsibility to minimize the environmental impact and to be transparent about the potential hazards associated with this field of study. verifiedmarketresearch.comfluorine1.ru This includes a commitment to the "3Rs" principles in any necessary animal testing: Replacement, Reduction, and Refinement. ethz.ch Furthermore, the scientific community is ethically bound to publish research findings, including both successes and failures, to advance collective knowledge and prevent the duplication of hazardous experiments. fluorine1.ru Journals specializing in fluorine chemistry often have explicit ethical guidelines for authors, covering data authenticity, authorship, and the responsible dissemination of research. fluorine1.ru
Environmental Fate and Transport Studies of this compound and its Derivatives
The environmental fate and transport of this compound and its derivatives are critical areas of study due to the compound's high reactivity and the potential environmental impact of its decomposition products.
This compound reacts violently with water, decomposing to form hydrofluoric acid (HF) and iodic acid (HIO₃). nih.govchemdad.com Therefore, in the event of an environmental release, the primary concern is the immediate formation of these hazardous substances. The environmental behavior of the spill is subsequently dictated by the fate and transport of these decomposition products.
Key processes influencing the environmental fate and transport include:
Hydrolysis: The rapid reaction with water is the initial and most significant transformation process.
Phase Partitioning: The distribution of the compound and its byproducts between different environmental compartments (air, water, soil, and sediment) is a key determinant of its environmental impact. itrcweb.org
Advection and Dispersion: In aquatic systems, the movement of the dissolved decomposition products with the flow of water (advection) and their spreading (dispersion) will determine the extent of the contaminated area.
Sorption: The tendency of the decomposition products to attach to soil and sediment particles can affect their mobility in the environment. itrcweb.org
Research into the environmental fate of iodine compounds indicates that their mobility and bioavailability are influenced by factors such as soil pH, organic matter content, and the presence of other minerals. nerc.ac.ukresearchgate.net Iodide, a potential reduction product of iodate (B108269), is generally more mobile in acidic soils, while iodate tends to be less mobile in alkaline and oxidizing conditions. nerc.ac.uk
The study of per- and polyfluoroalkyl substances (PFAS), which are also organofluorine compounds, provides some insights that may be relevant to the environmental behavior of this compound derivatives. scirp.org The extreme stability of the carbon-fluorine bond in PFAS contributes to their persistence in the environment. scirp.org While this compound itself is not a PFAS, its derivatives could exhibit some similar characteristics depending on their structure.
Data on the specific environmental persistence and bioaccumulation potential of many this compound derivatives are limited. However, the known toxicity of both fluoride and iodine compounds necessitates careful management of any environmental release to prevent contamination of water sources and ecosystems. mdpi.com
Interactive Data Table: Key Environmental Considerations for this compound Release
| Factor | Description | Primary Concern |
| Reactivity with Water | Reacts violently to form hydrofluoric acid and iodic acid. nih.govchemdad.com | Immediate formation of corrosive and toxic substances. |
| Mobility in Soil | Dependent on the form of iodine (iodate vs. iodide) and soil properties. nerc.ac.uk | Potential for groundwater contamination. |
| Atmospheric Transport | As a fuming liquid, vapors can be released into the atmosphere. | Inhalation hazard and potential for deposition in downwind areas. |
| Aquatic Transport | Decomposition products are soluble in water. | Contamination of surface water bodies and risk to aquatic life. |
Future Directions and Interdisciplinary Research Opportunities
Development of Green Chemistry Approaches for Iodine Pentafluoride Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the utilization of this compound is no exception. tpu.ruresearchgate.net Future research will focus on creating more environmentally benign processes that minimize waste and reduce the use of hazardous materials. ias.ac.in
One promising avenue is the development of solvent-free reaction conditions or the use of greener solvents. Ionic liquids, for instance, have been explored as catalysts and reaction media for various organic transformations, offering potential advantages in terms of recyclability and reduced volatility. ias.ac.in Research into adapting IF₅-mediated reactions to these solvent systems could significantly enhance their environmental profile.
Design of Novel Hypervalent Iodine Fluorinating Reagents and Catalysts (e.g., IF₅-Pyridine-HF Complexes)
A major challenge associated with the use of this compound is its high reactivity and sensitivity to moisture, which can make it difficult to handle. tcichemicals.com To address this, researchers are actively engaged in the design of new, more stable, and selective hypervalent iodine fluorinating reagents derived from IF₅. tcichemicals.com
A notable success in this area is the development of the IF₅-pyridine-HF complex. tcichemicals.com This air- and moisture-stable white solid is easier to handle than pure IF₅ and has demonstrated its utility in a variety of fluorination reactions. tcichemicals.comresearchgate.net It can be used for the fluorination of sulfides, the synthesis of gem-difluorides from dithioacetals, and the preparation of glycosyl fluorides. tcichemicals.com While generally less reactive than IF₅, its reactivity can be tuned by adjusting reaction conditions, such as temperature. tcichemicals.comresearchgate.net
Future research will likely focus on:
Synthesis of New Complexes: Exploring other Lewis bases besides pyridine (B92270) to form stable and effective complexes with IF₅.
Tuning Reactivity and Selectivity: Modifying the ligands in these complexes to fine-tune their reactivity and achieve higher selectivity in fluorination reactions.
Catalytic Applications: Developing catalytic systems based on these complexes to further improve the efficiency and sustainability of fluorination processes. cardiff.ac.uk
| Reagent/Catalyst | Key Features | Potential Applications |
| IF₅-Pyridine-HF | Air- and moisture-stable solid; easier to handle than IF₅. tcichemicals.com | Fluorination of sulfides, synthesis of gem-difluorides, preparation of glycosyl fluorides. tcichemicals.com |
| Future IF₅ Complexes | Potentially enhanced stability, tunable reactivity, and improved selectivity. | Broader range of selective fluorination reactions in organic synthesis. |
Exploration of New Catalytic Cycles and Sustainable Methodologies
The development of catalytic cycles involving this compound is a key goal for advancing sustainable chemistry. researchgate.netcardiff.ac.uk While IF₅ is primarily used as a stoichiometric fluorinating agent, its potential as a catalyst or as part of a catalytic system is an area of active research. researchgate.net
Future investigations will likely explore:
Redox Catalysis: Designing catalytic cycles where IF₅ is regenerated in situ, allowing for its use in smaller, catalytic amounts. This could involve the use of a terminal oxidant to complete the catalytic cycle.
Dual Catalysis: Combining IF₅ with other catalysts, such as transition metals or organocatalysts, to achieve novel transformations that are not possible with either catalyst alone.
Flow Chemistry: Utilizing microreactor technology to perform IF₅-mediated reactions in a continuous flow system. This can offer improved safety, better temperature control, and easier scale-up compared to traditional batch processes.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the field of hypervalent iodine chemistry is no exception. chinesechemsoc.orgdntb.gov.uaresearchgate.net These computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design new catalysts. chinesechemsoc.orgdntb.gov.uaresearchgate.net
In the context of this compound, AI and ML could be applied to:
Predict Reaction Outcomes: Develop models that can predict the products and yields of IF₅-mediated reactions based on the structure of the starting materials and the reaction conditions. chinesechemsoc.org
Optimize Reaction Conditions: Use algorithms to identify the optimal temperature, solvent, and catalyst loading for a given transformation, reducing the need for extensive experimental screening. dntb.gov.ua
Design Novel Reagents: Employ computational methods to design new hypervalent iodine reagents with desired properties, such as enhanced stability or specific reactivity. nih.gov
While the application of ML to hypervalent iodine catalysis is still in its early stages, initial studies have shown promise in predicting enantioselectivity and bond dissociation energies. chinesechemsoc.orgdntb.gov.uanih.gov Expanding these models to include a wider range of reactions and reagents, including those involving IF₅, will be a key area of future research.
Advanced Analytical Methodologies for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and developing new ones. Advanced analytical techniques that allow for the in-situ monitoring of reactions are invaluable in this regard. mt.com
For reactions involving this compound, techniques such as:
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of starting materials and the appearance of products in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about intermediates and products, helping to elucidate reaction pathways.
Gas Chromatography (GC): Useful for monitoring the evolution of volatile products.
By providing a real-time window into the reaction mixture, these techniques can help researchers to identify reactive intermediates, understand the kinetics of the reaction, and optimize conditions for improved yield and selectivity. mt.com
Toxicological Research and Environmental Remediation Strategies Pertaining to this compound
The safe and responsible use of this compound necessitates a thorough understanding of its toxicological profile and the development of effective strategies for environmental remediation. nih.govnj.gov this compound is a corrosive and toxic substance that reacts vigorously with water to produce hydrofluoric acid and iodic acid. nih.govchemistry-chemists.com
Future research in this area should focus on:
Comprehensive Toxicological Studies: Conducting detailed studies to fully characterize the acute and chronic health effects of exposure to IF₅ and its hydrolysis products. nj.gov This includes understanding its effects on respiratory and other organ systems. nj.gov
Environmental Fate and Transport: Investigating how IF₅ behaves in the environment, including its persistence, degradation pathways, and potential for bioaccumulation.
Remediation Technologies: Developing and optimizing methods for the safe neutralization and disposal of IF₅ spills and waste streams. This could involve the use of chemical neutralizers or other advanced remediation techniques.
A robust understanding of the environmental and health impacts of this compound is essential for ensuring its continued use in a safe and sustainable manner.
Q & A
Q. How is iodine pentafluoride synthesized, and what experimental precautions are required?
IF₅ is synthesized by reacting iodine (I₂) with fluorine gas (F₂) at controlled temperatures. The reaction follows:
Key precautions include using fluorine-resistant materials (e.g., nickel or Monel), maintaining inert atmospheres, and avoiding moisture (which triggers hydrolysis to HF and HIO₃) . Temperature control is critical to prevent side reactions, such as forming iodine heptafluoride (IF₇) at higher temperatures .
Q. What are the structural and hybridization characteristics of IF₅?
IF₅ adopts a square pyramidal geometry with five σ-bonds and one lone pair on iodine. Hybridization is sp³d² , determined by VSEPR theory. The lone pair occupies an axial position, creating asymmetry in bond angles (≈80° between equatorial F atoms) .
Q. How should IF₅ be stored safely in laboratory settings?
IF₅ must be stored in tightly sealed, corrosion-resistant containers (e.g., Teflon-lined) in cool, well-ventilated areas. Avoid contact with organic materials (e.g., benzene, limonene) and metals (e.g., potassium, sodium), which can cause violent reactions or spontaneous ignition . Glass containers are unsuitable due to HF formation upon hydrolysis .
Q. What analytical techniques are used to characterize IF₅ purity and decomposition products?
Common methods include:
- Raman spectroscopy : Identifies vibrational modes of IF₅ and detects hydrolysis products (e.g., HF).
- Mass spectrometry : Monitors gas-phase decomposition (e.g., F₂ release).
- Calorimetry : Measures thermodynamic properties (e.g., heat capacity, enthalpy of fusion) .
- X-ray diffraction : Confirms crystalline structure in solid-state studies .
Advanced Research Questions
Q. How do thermodynamic properties of IF₅ inform its stability under varying conditions?
Calorimetric studies reveal:
Q. What contradictions exist in literature regarding IF₅ reactivity and decomposition pathways?
Discrepancies include:
- Decomposition temperature : Some studies report stability up to 400°C , while others note gradual F₂ release at lower temperatures .
- Hydrolysis products : While IF₅ + 3H₂O → 5HF + HIO₃ is widely accepted, trace IO₂F₃ formation under anhydrous conditions has been debated . Resolving these requires controlled experiments with in situ monitoring (e.g., FTIR, gas chromatography) .
Q. How can reaction conditions be optimized for IF₅-mediated fluorination of organics?
Key considerations:
- Solvent selection : Use anhydrous HF or fluorinated solvents (e.g., CF₃Cl) to prevent hydrolysis.
- Catalysts : Lewis acids (e.g., BF₃) enhance fluorination efficiency.
- Temperature : Moderate heating (50–100°C) balances reactivity and side-product suppression.
- Substrate compatibility : Avoid substrates with reducible functional groups (e.g., alcohols, amines) .
Q. What safety protocols are critical for handling IF₅ in confined or high-pressure systems?
- Ventilation : Use explosion-proof fume hoods to prevent vapor accumulation (IF₅ vapors are denser than air) .
- PPE : Wear acid-resistant gloves, face shields, and HF-specific respirators.
- Spill management : Neutralize spills with dry soda ash; avoid water to prevent HF release .
- Emergency protocols : Train personnel on HF exposure treatment (e.g., calcium gluconate gel) .
Q. How does IF₅ compare to other interhalogens (e.g., ClF₃, BrF₅) in fluorination efficiency and safety?
What unresolved research questions exist regarding IF₅'s role in advanced materials synthesis?
Open areas include:
- Nanomaterial fluorination : Can IF₅ enable controlled surface passivation of quantum dots or graphene?
- High-energy systems : Potential as a fluorinating agent in rocket propellants (requires stability studies under extreme conditions) .
- Catalysis : Mechanistic studies on IF₅-mediated C–F bond activation in organometallics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
